4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole moiety, which is further substituted with a difluorophenoxy group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, a common method involves the reaction of a hydrazide with an ester or an acid chloride under acidic or basic conditions to form the oxadiazole ring.
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Attachment of the Difluorophenoxy Group: : The difluorophenoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable phenol derivative with a halogenated precursor, such as a bromomethyl oxadiazole, in the presence of a base.
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Coupling with Pyridine: : The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the difluorophenoxy moiety.
Scientific Research Applications
Chemistry
In chemistry, 4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may confer activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzene: Similar structure but with a benzene ring instead of pyridine.
4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}thiophene: Contains a thiophene ring instead of pyridine.
4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}furan: Features a furan ring in place of pyridine.
Uniqueness
The uniqueness of 4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of the oxadiazole and pyridine rings, along with the difluorophenoxy substitution. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H9F2N3O2 |
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Molecular Weight |
289.24 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9F2N3O2/c15-10-1-2-12(11(16)7-10)20-8-13-18-14(19-21-13)9-3-5-17-6-4-9/h1-7H,8H2 |
InChI Key |
BXCCFKPQNIKAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
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